molecular formula C15H16O5 B8774412 4,6,7-Trimethoxy-8-methyl-2-naphthoic acid

4,6,7-Trimethoxy-8-methyl-2-naphthoic acid

Cat. No. B8774412
M. Wt: 276.28 g/mol
InChI Key: DGQWWGKADBGHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,7-Trimethoxy-8-methyl-2-naphthoic acid is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6,7-Trimethoxy-8-methyl-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6,7-Trimethoxy-8-methyl-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,6,7-Trimethoxy-8-methyl-2-naphthoic acid

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

4,6,7-trimethoxy-8-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C15H16O5/c1-8-10-5-9(15(16)17)6-12(18-2)11(10)7-13(19-3)14(8)20-4/h5-7H,1-4H3,(H,16,17)

InChI Key

DGQWWGKADBGHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6,7-Trimethoxy-8-methyl-2-naphthoic acid (7) is prepared in six steps according to the following reaction diagram. Reduction of 3,4-dimethoxy-2-methylbenzoic acid (1) to aldehyde (2) can be carried out by the Rosenmund reaction (SOCl2 then H2, Pd/BaSO4) (see reference 27). The aldehyde (2) is then reacted with dimethyl succinate (Stobbe reaction) (see reference 28). The coupling product (3) is not isolated but is treated directly with sodium acetate in the presence of acetic anhydride and acetic acid (AcOH/Ac2O 1:1) to give 4. After saponification, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid (5) is obtained with a yield of 70% (3 steps). After esterification under the conditions described above (90%), compound 6 is hydrolysed to give 4,6,7-trimethoxy-8-methyl-2-naphthoic acid (7) (92%).
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